molecular formula C14H26O6 B100459 Bis(2-Hydroxyethyl)Sebacate CAS No. 17200-46-3

Bis(2-Hydroxyethyl)Sebacate

Cat. No.: B100459
CAS No.: 17200-46-3
M. Wt: 290.35 g/mol
InChI Key: HPGPXNBJMFJCTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(2-Hydroxyethyl)Sebacate, also known as this compound, is a useful research compound. Its molecular formula is C14H26O6 and its molecular weight is 290.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

17200-46-3

Molecular Formula

C14H26O6

Molecular Weight

290.35 g/mol

IUPAC Name

bis(2-hydroxyethyl) decanedioate

InChI

InChI=1S/C14H26O6/c15-9-11-19-13(17)7-5-3-1-2-4-6-8-14(18)20-12-10-16/h15-16H,1-12H2

InChI Key

HPGPXNBJMFJCTM-UHFFFAOYSA-N

SMILES

C(CCCCC(=O)OCCO)CCCC(=O)OCCO

Canonical SMILES

C(CCCCC(=O)OCCO)CCCC(=O)OCCO

Synonyms

Decanedioic acid bis(2-hydroxyethyl) ester

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sebacic acid (50.5g, 0.25 mole), the catalyst of Example II (0.5g), and methyl isobutyl ketone (250 ml) were charged to the autoclave and heated to 150° C. Ethylene oxide (24.23g, 0.55 mole) was introduced from a nitrogen-pressurized cylinder to the autoclave. The temperature rose to 160° C and the pressure increased from 25 psi to 100 psi. After 60 minutes at 160° C, the pressure dropped to 88 psi and the system was vented. The light yellow green reaction mixture was mixed with carbon black, heated to boiling, and filtered through a sintered-glass funnel containing some Al2O3. Upon cooling to -30° C, the precipitated material was filtered, washed with cold hexane, dried in a vacuum desiccator for 48 hours and weighed (31.0g). The product was isolated in 44.0% yield and melted at 47° C. The infrared bands at 3350 cm-1 (OH), 2970 cm-1 (CH2) and 1730 cm-1 (C=O) were characteristic of the expected ester. Anal. Calcd. for C14H26O6 : C, 57.93; H, 8.97; O, 33.10, Found: C, 58.00; H, 9.02. Molecular weight by hydroxyl number. Theory: 290. Found: 289.
Quantity
50.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
[Compound]
Name
catalyst
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
24.23 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.